Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Studies

- Synthesis Techniques : A method for synthesizing 2,2-dimethyl-5-hydroxymethyl-1,3-dioxane from diethyl malonate demonstrates an efficient, high-yield procedure, indicating the compound's utility in chemical synthesis (Li‐Xia Pei, 2001).

- Quantum Chemical Simulation : A quantum chemical study on the isomerization of 5,5-dimethyl-1,3-dioxane to 2,2-dimethyl-3-methoxypropanal elucidates the reaction mechanism, offering insights into the molecular transformations and energy characteristics involved (E. Kurilova & E. Kantor, 2021).

Applications in Organic Synthesis

- Precursor for Cycloaddition Reaction : 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane has been identified as a stable precursor for [4+2] cycloaddition reactions, enabling the synthesis of functionalized cyclohexene derivatives. This application underscores the compound's role in generating intermediates for biologically significant materials (M. Shimizu et al., 2021).

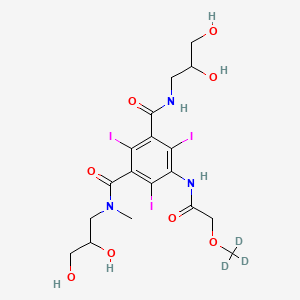

- Intermediate for Pharmaceutical Synthesis : The synthesis of intermediates of iobitridol showcases the utility of dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate derivatives in pharmaceutical production, highlighting its significance in the synthesis of contrast agents (Bai Zheng-wu, 2008).

Chemical Properties and Reaction Mechanisms

- Reactivity with Dinitriles : The reaction of 4,4-dimethyl-1,3-dioxane with dinitriles results in compounds that can be hydrolyzed to yield 3-methyl-3-amino-1-butanol, demonstrating the compound's reactivity and potential for synthesizing amino alcohols (V. Kuznetsov et al., 2001).

- Microwave Spectrum and Geometry Calculations : Studies on the microwave spectrum and rotational parameters of 2,5-dimethyl-1,3-dioxane provide foundational knowledge about the molecule's structure and behavior under various conditions, important for understanding its chemical properties (A. K. Mamleev et al., 2012).

Mecanismo De Acción

Pharmacokinetics

It is soluble in dichloromethane, ethyl acetate, and methanol , which suggests that it may have good bioavailability. It is recommended to store this compound at -20° C .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. As mentioned earlier, it is recommended to store this compound at -20° C to maintain its stability .

Propiedades

IUPAC Name |

dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-9(2)15-5-10(6-16-9,7(11)13-3)8(12)14-4/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDIYQZLDUKKHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C(=O)OC)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675858 |

Source

|

| Record name | Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |

CAS RN |

111934-93-1 |

Source

|

| Record name | Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)

![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)

![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)

![2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B564846.png)